4-(4-Aminonaphthalen-1-ylamino)phenol
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Overview
Description
4-(4-Aminonaphthalen-1-ylamino)phenol is an organic compound with the molecular formula C16H14N2O and a molecular weight of 250.3 g/mol . This compound is characterized by the presence of an amino group attached to a naphthalene ring, which is further connected to a phenol group through an amino linkage. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminonaphthalen-1-ylamino)phenol typically involves the reaction of 4-nitrophenol with 1-naphthylamine under specific conditions. The reaction proceeds through a series of steps including nitration, reduction, and coupling reactions. The nitration of phenol produces 4-nitrophenol, which is then reduced to 4-aminophenol. This intermediate is then coupled with 1-naphthylamine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled temperatures and pressures. The use of catalysts and solvents may be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminonaphthalen-1-ylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(4-Aminonaphthalen-1-ylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Aminonaphthalen-1-ylamino)phenol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminonaphthalen-1-ylamino)phenol
- 4-(4-Aminonaphthalen-1-ylamino)aniline
- 4-(4-Aminonaphthalen-1-ylamino)benzoic acid
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
6358-11-8 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-[(4-aminonaphthalen-1-yl)amino]phenol |
InChI |
InChI=1S/C16H14N2O/c17-15-9-10-16(14-4-2-1-3-13(14)15)18-11-5-7-12(19)8-6-11/h1-10,18-19H,17H2 |
InChI Key |
NRBKEVJSGSFCTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2NC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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